molecular formula C19H20N4O3 B10945487 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10945487
M. Wt: 352.4 g/mol
InChI Key: IYTMODRUUDOTGJ-UHFFFAOYSA-N
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Description

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furylmethyl group, and a pyrazole carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-ethoxybenzaldehyde with 2-furylmethylamine to form an imine intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-3-25-15-8-6-14(7-9-15)11-20-17-13-23(2)22-18(17)19(24)21-12-16-5-4-10-26-16/h4-11,13H,3,12H2,1-2H3,(H,21,24)

InChI Key

IYTMODRUUDOTGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CN(N=C2C(=O)NCC3=CC=CO3)C

Origin of Product

United States

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